molecular formula C10H13N3O3 B11522880 N-(2-hydroxyethyl)-N'-(pyridin-4-ylmethyl)ethanediamide

N-(2-hydroxyethyl)-N'-(pyridin-4-ylmethyl)ethanediamide

Cat. No.: B11522880
M. Wt: 223.23 g/mol
InChI Key: LSQXQOZAEQGLQR-UHFFFAOYSA-N
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Description

N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE is a chemical compound that features both a hydroxyethyl group and a pyridinylmethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE typically involves the reaction of 2-hydroxyethylamine with a pyridine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridinylmethyl group can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE can be used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be studied for its interactions with enzymes or receptors, potentially leading to the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound could be explored for its pharmacological properties, such as its ability to modulate biological pathways or its potential as a drug candidate.

Industry

In industry, N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and pyridinylmethyl groups might play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other ethanediamides with different substituents, such as:

  • N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE
  • N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-2-YL)METHYL]ETHANEDIAMIDE

Uniqueness

The uniqueness of N-(2-HYDROXYETHYL)-N’-[(PYRIDIN-4-YL)METHYL]ETHANEDIAMIDE lies in its specific substituents, which can influence its chemical reactivity and biological activity. The position of the pyridinylmethyl group (at the 4-position) might confer distinct properties compared to similar compounds with substituents at different positions.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N'-(pyridin-4-ylmethyl)oxamide

InChI

InChI=1S/C10H13N3O3/c14-6-5-12-9(15)10(16)13-7-8-1-3-11-4-2-8/h1-4,14H,5-7H2,(H,12,15)(H,13,16)

InChI Key

LSQXQOZAEQGLQR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC(=O)C(=O)NCCO

Origin of Product

United States

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